2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
This compound features a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 1-position with a furan-2-carbonyl group and at the 7-position with a 2-fluorobenzamide moiety. Though biological data are unavailable in the provided evidence, its structural features align with compounds investigated for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREZIHGSYRTMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be achieved through the acylation of furan This intermediate is then reacted with a tetrahydroquinoline derivative under specific conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process often involves techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold Modifications
The tetrahydroquinoline core is a common motif in bioactive molecules. Key analogs include:
Key Observations :
- Fluorine vs. Methoxy : The 2-fluoro substituent in the target compound may improve membrane permeability compared to the 2,3-dimethoxy groups in G511-0318, which could increase steric hindrance .
- Furan vs.
Data Tables
Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
| Compound ID | 1-Position Substituent | 7-Position Substituent | Notable Features |
|---|---|---|---|
| Target Compound | Furan-2-carbonyl | 2-fluorobenzamide | Fluorine, furan |
| Compound 31 | 2-(Dimethylamino)ethyl | Thiophene-2-carboximidamide | Thiophene, dimethylamino |
| G511-0318 | 2-methylpropanoyl | 2,3-dimethoxybenzamide | Methoxy, branched acyl |
Biological Activity
2-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . Its structure includes:
- A fluorine atom.
- A furan-2-carbonyl moiety.
- A tetrahydroquinoline ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects through:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are critical in various metabolic pathways.
- Receptor Modulation: It can bind to certain receptors, altering their activity and leading to pharmacological effects.
1. Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown:
- Cell Line Testing: The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Mechanism: It appears to induce apoptosis and inhibit cell proliferation by disrupting the cell cycle.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Bacterial Strains: Studies revealed effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Mechanism: The antimicrobial effects may be due to the disruption of bacterial cell wall synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Anti-Cancer | Cytotoxic in vitro | Breast cancer (MCF7), Colon cancer (HCT116) |
| Antimicrobial | Effective | Staphylococcus aureus |
| Enzyme Inhibition | Moderate | Specific metabolic enzymes |
Case Study 1: Anti-Cancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anti-cancer efficacy of various derivatives of this compound. The results showed that modifications in the furan and benzamide components significantly enhanced cytotoxicity against MCF7 cells.
Case Study 2: Antimicrobial Testing
In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
